

X-ray Crystallographic Validation of N-Acetoacetylmorpholine Derivatives: A Comparative Guide

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Compound of Interest

Compound Name: *N-Acetoacetylmorpholine*

Cat. No.: *B101864*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the validation of **N-Acetoacetylmorpholine** derivatives using X-ray crystallography. While specific crystallographic data for a broad range of **N-Acetoacetylmorpholine** derivatives is not extensively available in public databases, this document outlines the established principles and experimental protocols for their structural elucidation and compares this methodology with alternative analytical techniques. The provided data tables and workflows serve as a practical reference for researchers engaged in the synthesis and characterization of this class of compounds.

Comparison of Analytical Techniques for Structural Elucidation

The definitive three-dimensional structure of a molecule is crucial for understanding its chemical reactivity and biological activity. While several techniques can provide structural information, X-ray crystallography remains the gold standard for obtaining atomic-level resolution of crystalline compounds.

Technique	Information Provided	Advantages	Limitations
X-ray Crystallography	Precise 3D atomic coordinates, bond lengths, bond angles, torsion angles, crystal packing information.	Unambiguous determination of absolute stereochemistry and conformation. ^{[1][2][3]}	Requires a single, well-ordered crystal. The solid-state conformation may differ from the solution conformation.
Nuclear Magnetic Resonance (NMR) Spectroscopy	Information about the chemical environment of atoms, connectivity, and through-space interactions (e.g., NOE).	Provides structural information in solution, which can be more biologically relevant. Does not require crystallization.	Structure determination can be complex and may not provide the same level of precision as X-ray crystallography for the entire molecule.
Mass Spectrometry (MS)	Provides the mass-to-charge ratio of the molecule and its fragments, confirming molecular weight and elemental composition.	High sensitivity and requires very small amounts of sample.	Does not provide information about the 3D arrangement of atoms.
Infrared (IR) Spectroscopy	Identifies the presence of specific functional groups.	Fast, simple, and non-destructive.	Provides limited information about the overall molecular structure.

Experimental Protocol: Single-Crystal X-ray Diffraction

The following protocol outlines the key steps for the X-ray crystallographic validation of a synthesized **N-Acetoacetylmorpholine** derivative.

1. Crystallization:

- Slow evaporation of a saturated solution of the compound in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture of solvents) is the most common method.
- Other techniques include vapor diffusion and cooling crystallization.
- The goal is to obtain single crystals of sufficient size and quality (typically > 0.1 mm in all dimensions) without defects.

2. Data Collection:

- A suitable single crystal is mounted on a goniometer head.
- The crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage.
- The crystal is exposed to a monochromatic X-ray beam (e.g., Mo K α , λ = 0.71073 Å or Cu K α , λ = 1.5418 Å).
- A series of diffraction images are collected as the crystal is rotated.

3. Structure Solution and Refinement:

- The diffraction data are processed to determine the unit cell dimensions and space group.
- The structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.
- The structural model is refined against the experimental data to optimize the atomic coordinates, and thermal parameters.^[2]
- Hydrogen atoms are typically placed in calculated positions and refined using a riding model.^[4]

Representative Crystallographic Data for an N-Acetoacetylmorpholine Derivative

The following table presents a hypothetical but representative set of crystallographic data that could be expected for a derivative of **N-Acetoacetylmorpholine**.

Parameter	Value
Chemical Formula	C ₁₂ H ₁₅ NO ₃
Formula Weight	221.25
Crystal System	Monoclinic
Space Group	P2 ₁ /c
a (Å)	8.512(3)
b (Å)	12.345(5)
c (Å)	10.987(4)
α (°)	90
β (°)	105.2(1)
γ (°)	90
Volume (Å ³)	1112.3(7)
Z	4
Calculated Density (g/cm ³)	1.321
Absorption Coefficient (mm ⁻¹)	0.095
F(000)	472
Crystal Size (mm ³)	0.25 x 0.20 x 0.15
θ range for data collection (°)	2.5 to 27.5
Reflections collected	8123
Independent reflections	2543 [R(int) = 0.045]
Goodness-of-fit on F ²	1.05
Final R indices [I>2σ(I)]	R ₁ = 0.048, wR ₂ = 0.125
R indices (all data)	R ₁ = 0.062, wR ₂ = 0.138

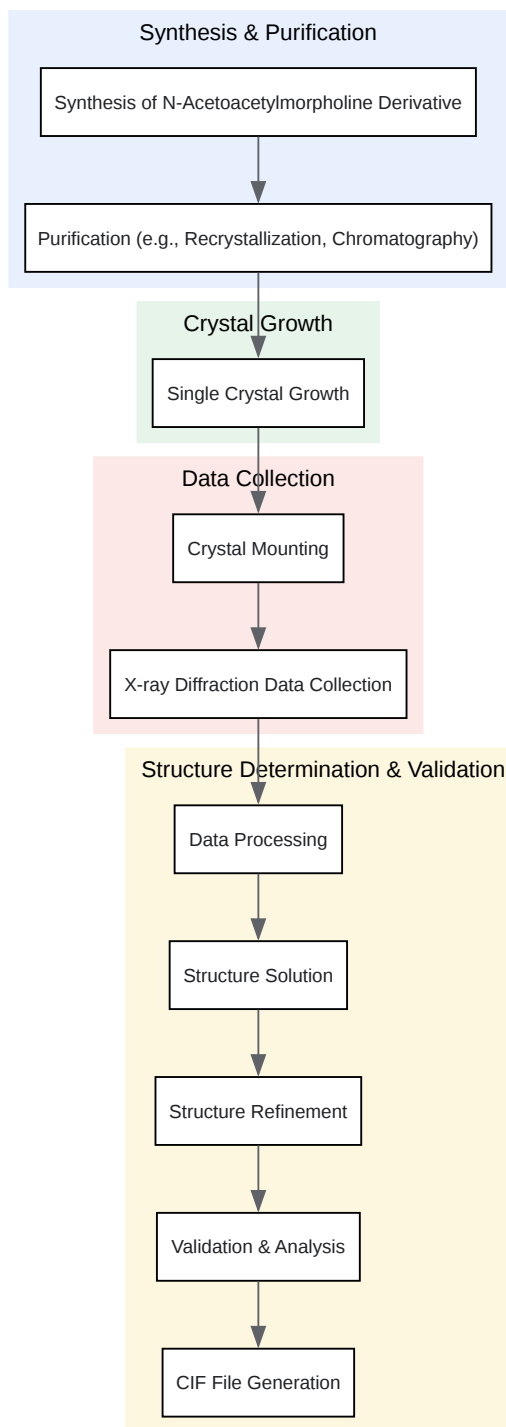
Synthesis and Biological Potential of Morpholine Derivatives

N-Acetoacetylmorpholine and its derivatives are part of the broader class of morpholine-containing compounds. Morpholine is a privileged scaffold in medicinal chemistry due to its favorable physicochemical properties, which can enhance the pharmacokinetic profile of drug candidates.^[5] The synthesis of morpholine derivatives often involves the reaction of morpholine with various electrophiles. For instance, new series of morpholine derivatives have been prepared by reacting morpholine with ethyl chloroacetate, followed by reactions to introduce diverse functional groups.^{[6][7][8][9]} These derivatives have been investigated for a range of biological activities, including antibacterial and antifungal properties.^{[10][11][12]} The morpholine moiety is found in numerous approved drugs and is explored for its potential in treating cancer, inflammation, and viral infections.^[13]

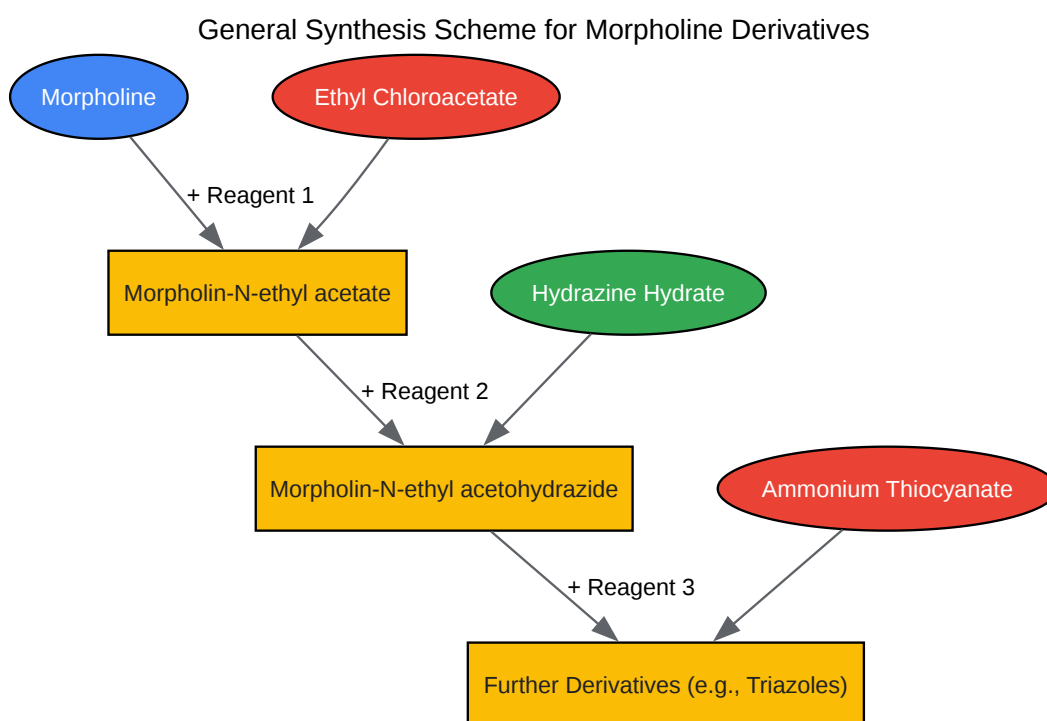
Visualizing Workflows and Pathways

To further clarify the processes involved, the following diagrams illustrate the experimental workflow for X-ray crystallography and a general synthesis scheme for morpholine derivatives.

Experimental Workflow for X-ray Crystallographic Validation

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Caption: A flowchart illustrating the major steps involved in the X-ray crystallographic validation of a chemical compound.



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Caption: A representative reaction scheme for the synthesis of various morpholine derivatives starting from morpholine.

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